methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl acetyl linkage to a methyl benzoate moiety at position 3 .
Synthetic routes for analogous triazoles typically involve coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF), as seen in related compounds . Crystallographic validation of such structures often employs SHELX software, ensuring precise structural determination .
Properties
Molecular Formula |
C29H30N4O4S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H30N4O4S/c1-29(2,3)21-10-6-19(7-11-21)26-31-32-28(33(26)23-14-16-24(36-4)17-15-23)38-18-25(34)30-22-12-8-20(9-13-22)27(35)37-5/h6-17H,18H2,1-5H3,(H,30,34) |
InChI Key |
PLIBCRCSLFSCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 617.7 g/mol. Its structure features a triazole ring, which is known for its bioactive properties, making it a candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study highlighted the ability of similar triazole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation .
Anti-inflammatory Properties
Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been evaluated for its anti-inflammatory effects. Compounds with structural similarities have shown efficacy in reducing cytokine release in inflammatory models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Fungicidal Activity
The compound's triazole structure is also relevant in agricultural chemistry, particularly as a fungicide. Triazole derivatives are known to inhibit fungal sterol biosynthesis, making them effective against various plant pathogens. Studies have demonstrated that similar compounds can significantly reduce fungal growth in crops .
Enzyme Inhibition Studies
In biochemical research, this compound has been used to study enzyme inhibition mechanisms. For instance, its interaction with phospholipase A2 has been explored to understand its role in lipid metabolism and inflammation .
Data Tables
Case Studies
- Anticancer Mechanism : A study published in a peer-reviewed journal demonstrated that a related triazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's structure was critical for its activity, highlighting the importance of the triazole ring in drug design.
- Anti-inflammatory Effects : In vitro studies showed that compounds similar to this compound significantly reduced TNF-alpha levels in macrophages exposed to inflammatory stimuli.
- Fungicidal Efficacy : Field trials indicated that triazole-based fungicides reduced fungal infections in crops by over 50%, supporting their role as effective agricultural agents.
Mechanism of Action
The mechanism of action of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate with analogous 1,2,4-triazole derivatives, focusing on structural variations, physicochemical properties, and biological activity.
Structural and Functional Group Variations
Key Observations :
- Lipophilicity: The tert-butyl group in the target compound enhances membrane permeability compared to methyl or amino substituents .
- Bioisosteres : Methyl/ethyl benzoate esters may act as carboxylic acid bioisosteres, modulating bioavailability and enzymatic stability .
Physicochemical and Spectral Properties
Key Observations :
- Melting Points : Higher melting points in phenyl-substituted analogs (e.g., 251°C for compound 20) suggest greater crystallinity compared to methyl or tert-butyl derivatives .
- IR Signatures : Consistent C-S (635–694 cm⁻¹) and C=N (1525–1545 cm⁻¹) stretches across analogs confirm triazole and thioether stability .
Biological Activity
Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C32H35N5O6S
- Molecular Weight : 617.7 g/mol
- InChIKey : JIXFRWOVNOIOQZ-DPNNOFEESA-N
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of sulfur in the structure enhances its reactivity and potential biological interactions.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of triazole-thiones show promising results against various cancer cell lines. For instance, certain synthesized derivatives demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin (IC50 values ranging from 3.3 μM to 52.63 μM) .
2. Antimicrobial Effects
Compounds similar to this compound have shown moderate to excellent antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
3. Anti-inflammatory Properties
Triazole derivatives are also noted for their anti-inflammatory effects. The presence of the triazole ring can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade .
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives might increase ROS levels in cells, contributing to cytotoxicity against cancerous cells.
Case Study 1: Anticancer Screening
A systematic screening of a library of triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines. This study utilized multicellular spheroids to better mimic in vivo conditions .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, several synthesized triazole-thione derivatives were tested against pathogenic bacteria and fungi. The results indicated that certain compounds had MIC values lower than standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Q & A
Q. How do steric and electronic effects influence the compound’s stability under reflux conditions?
Q. What methodologies improve yield in multi-step syntheses involving triazole intermediates?
Q. How can researchers address low solubility in biological assays?
- Answer: Derivatize with hydrophilic groups (e.g., PEG chains) on the benzoate ester. Alternatively, use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles for enhanced bioavailability .
Methodological Notes
- Data Contradiction Analysis: Cross-reference XRD, NMR, and computational data to resolve structural ambiguities. For instance, crystallographic data may conflict with solution-phase NMR due to conformational flexibility.
- Experimental Design: Prioritize DOE (Design of Experiments) to assess variables (temperature, solvent, catalyst) systematically. For example, a 3² factorial design optimizes coupling reaction yield .
- Safety Protocols: Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps and quench reactive intermediates (e.g., acetyl chloride) with ice-cold alcohol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
